4-tert-butyl-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a complex organic compound with significant potential in pharmaceutical applications. The compound features a unique structure that combines various functional groups, making it a candidate for further research and development in medicinal chemistry.
This compound is classified under the category of benzamides, which are derivatives of benzoic acid containing an amide functional group. The specific structure of 4-tert-butyl-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide suggests potential biological activity, particularly in the realm of drug discovery and development. The compound's molecular formula is with a molecular weight of approximately 390.5 g/mol .
The synthesis of 4-tert-butyl-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multi-step organic reactions. Key steps may include:
Each step requires careful optimization to yield high purity and yield of the final product.
The molecular structure of 4-tert-butyl-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide can be visualized using molecular modeling software. Key structural features include:
The compound's structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 390.5 g/mol |
SMILES | CCCC(=O)NCCSC1=NNC(=O)C1=O |
The chemical reactivity of 4-tert-butyl-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide can be explored through various reactions:
These reactions highlight the compound's versatility for further chemical modifications.
The mechanism of action for 4-tert-butyl-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide likely involves interactions at specific biological targets. Preliminary studies suggest:
Further pharmacological studies are necessary to elucidate these mechanisms in detail.
The physical properties of 4-tert-butyl-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide include:
Chemical properties may include stability under standard laboratory conditions but require protection from moisture and light due to potential hydrolysis or oxidation.
The potential applications for 4-tert-butyl-N-[(5-{[(propylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide are diverse:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4